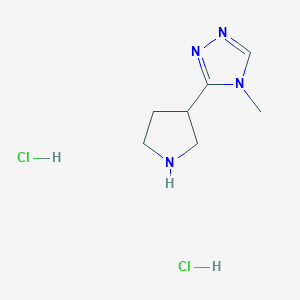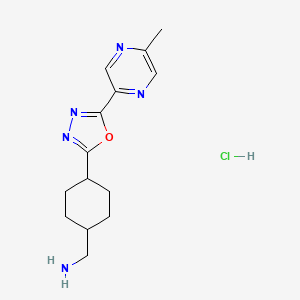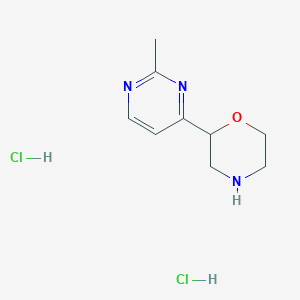![molecular formula C14H24ClIN4 B1402562 [5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride CAS No. 1361111-92-3](/img/structure/B1402562.png)
[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride
Overview
Description
[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride is a chemical compound with the molecular formula C14H24ClIN4 and a molecular weight of 410.72 g/mol . It is used primarily for research purposes and is available for purchase from various suppliers . Now, let’s explore its different aspects:
Scientific Research Applications
Synthesis and Chemical Properties
Microwave Assisted Synthesis
The compound has been synthesized using microwave irradiation, demonstrating an efficient method for creating complex pyrimidine structures. This approach is notable for its rapid and efficient synthesis of pyrimidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Pyrimidine Derivatives
Various studies have focused on synthesizing pyrimidine derivatives, including those with piperidine groups, which are key components of the compound . These syntheses explore different chemical reactions and conditions to create diverse pyrimidine-based structures (Paronikyan et al., 2016).
Practical Synthesis for Inhibitor Preparation
A practical synthesis route for a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, has been described. This process is important for the preparation of potent inhibitors, indicating the potential use of related compounds in pharmaceutical applications (Zhang et al., 2009).
Potential Applications in Pharmacology and Medicine
Sigma-1 Receptor Antagonists
Novel sigma-1 receptor antagonists based on the pyrimidine scaffold have been synthesized. These compounds, including those related to the compound , show promise for treating neuropathic pain, highlighting the therapeutic potential of pyrimidine derivatives (Lan et al., 2014).
Antiproliferative Evaluation
Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, which are structurally related to the compound, have been synthesized and evaluated for their antiproliferative activity. This suggests the potential use of similar compounds in cancer research and treatment (Atapour-Mashhad et al., 2017).
Antibacterial Activity
Antibacterial Properties
The compound's derivatives have shown promising antibacterial activity. This indicates its potential use in developing new antibacterial agents, particularly for combating resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
In Vitro Antibacterial Evaluation
Novel pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, suggesting the utility of these compounds in antibacterial applications (Afrough et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine derivatives are known to have a broad range of chemical and biological properties . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN4.ClH/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCRVUUZNPYXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)

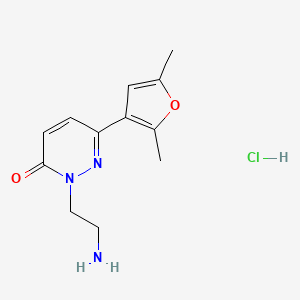


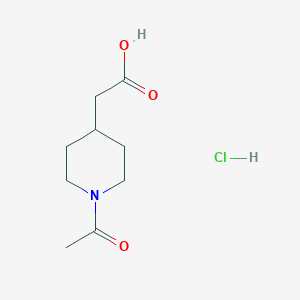
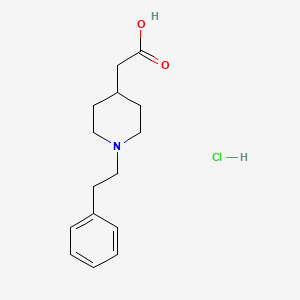
![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)

